

Spectroscopic and Synthetic Profile of Boc-(R)-alpha-benzyl-proline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-(R)-alpha-benzyl-proline*

Cat. No.: *B112923*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Boc-(R)-alpha-benzyl-proline**, a valuable chiral building block in synthetic organic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data based on closely related analogs and general experimental protocols for its characterization.

Chemical Properties

Property	Value	Reference
Chemical Name	(2R)-2-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid	[1]
Synonyms	Boc-(R)- α -benzylproline, Boc-R- α -Bzl-Pro-OH, N-Boc-(R)-2-Benzyl-proline	[2]
CAS Number	706806-60-2	[2]
Molecular Formula	C ₁₇ H ₂₃ NO ₄	[2]
Molecular Weight	305.37 g/mol	[2]
Appearance	White to off-white solid	[2]
Melting Point	154-156 °C	[2]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **Boc-(R)-alpha-benzyl-proline**. The ¹H and ¹³C NMR data are predicted based on the analysis of similar structures, such as N-benzyl-L-proline^[3] and other Boc-protected amino acids. The IR and MS data are based on general principles and data for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1: Predicted ¹H NMR Spectral Data for **Boc-(R)-alpha-benzyl-proline** in CDCl₃

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~ 7.35 - 7.20	m	5H	Aromatic (benzyl)
~ 4.0 - 3.8	m	1H	Proline CH
~ 3.5 - 3.3	m	2H	Proline CH ₂
~ 3.2 & 2.9	d	2H	Benzyl CH ₂
~ 2.4 - 1.8	m	4H	Proline CH ₂
~ 1.45	s	9H	Boc (tert-butyl)

Table 2.2: Predicted ¹³C NMR Spectral Data for **Boc-(R)-alpha-benzyl-proline** in CDCl₃

Chemical Shift (δ) ppm	Assignment
~ 175 - 173	Carboxylic acid C=O
~ 155	Boc C=O
~ 135	Aromatic C (quaternary)
~ 130 - 127	Aromatic CH
~ 80	Boc C(CH ₃) ₃
~ 68	Proline C α
~ 58	Proline CH ₂
~ 40	Benzyl CH ₂
~ 30 - 25	Proline CH ₂
~ 28	Boc CH ₃

Infrared (IR) Spectroscopy

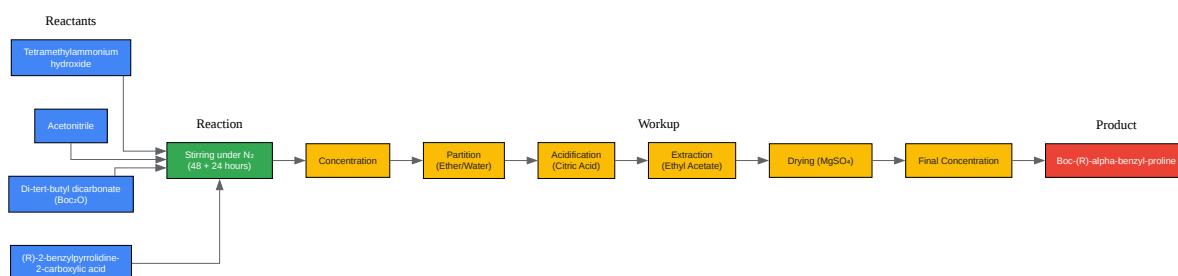
Table 2.3: Predicted IR Absorption Bands for **Boc-(R)-alpha-benzyl-proline**

Wavenumber (cm ⁻¹)	Functional Group
3300 - 2500 (broad)	O-H stretch (carboxylic acid)
~ 3030	C-H stretch (aromatic)
~ 2975, 2870	C-H stretch (aliphatic)
~ 1740	C=O stretch (Boc carbonyl)
~ 1710	C=O stretch (carboxylic acid)
~ 1600, 1495, 1450	C=C stretch (aromatic)
~ 1400 - 1150	C-N stretch, C-O stretch

Mass Spectrometry (MS)

Table 2.4: Predicted Mass Spectrometry Data for **Boc-(R)-alpha-benzyl-proline**

m/z	Ion
306.17	[M+H] ⁺
328.15	[M+Na] ⁺
250.13	[M - C ₄ H ₉ O] ⁺ (loss of tert-butoxy)
204.12	[M - Boc] ⁺
91.05	[C ₇ H ₇] ⁺ (benzyl)


Experimental Protocols

Synthesis of Boc-(R)-alpha-benzyl-proline[2]

A general procedure for the synthesis involves the reaction of (R)-2-benzylpyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O).

- Step 1: A mixture of (R)-2-benzylpyrrolidine-2-carboxylic acid and tetramethylammonium hydroxide pentahydrate in acetonitrile is stirred under a nitrogen atmosphere.

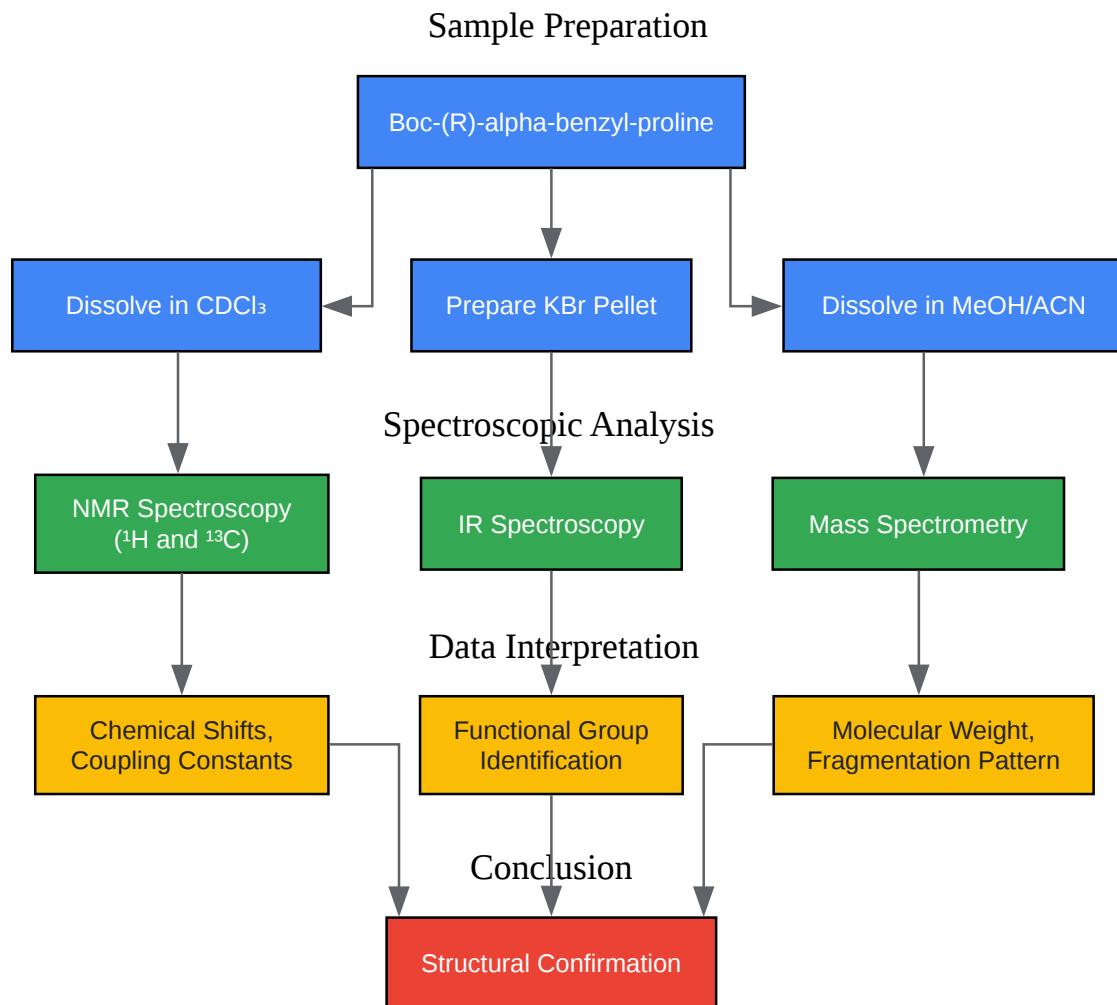
- Step 2: Di-tert-butyl dicarbonate (Boc₂O) is added to the mixture.
- Step 3: The reaction mixture is stirred for an extended period, with a second portion of Boc₂O added after 48 hours.
- Step 4: The reaction mixture is concentrated under reduced pressure.
- Step 5: The resulting residue is partitioned between ether and water.
- Step 6: The aqueous phase is washed with ether and then acidified with aqueous citric acid.
- Step 7: The acidified aqueous solution is extracted with ethyl acetate.
- Step 8: The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Boc-(R)-alpha-benzyl-proline**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Boc-(R)-alpha-benzyl-proline** in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- ^1H NMR Acquisition:
 - Spectrometer: 400 MHz or higher.
 - Number of scans: 16-32.
 - Relaxation delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Spectrometer: 100 MHz or higher.
 - Number of scans: 1024 or more.
 - Relaxation delay: 2-5 seconds.
- Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.


IR Spectroscopy

- Sample Preparation (KBr Pellet):
 - Thoroughly grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Spectrometer: FT-IR spectrometer.
 - Spectral Range: 4000-400 cm^{-1} .

- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Data Acquisition:
 - Technique: Electrospray ionization (ESI) is a common method for this type of molecule.
 - Mode: Positive ion mode is typically used to observe [M+H]⁺ and [M+Na]⁺ ions.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Benzyl-N-Boc-L-proline, 95% | Fisher Scientific [fishersci.ca]
- 2. BOC-(R)-ALPHA-BENZYL-PROLINE | 706806-60-2 [chemicalbook.com]

- 3. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Boc-(R)-alpha-benzyl-proline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112923#spectroscopic-data-for-boc-r-alpha-benzyl-proline-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com